molecular formula C13H14N2O3S2 B14916427 (5Z)-5-(furan-2-ylmethylidene)-3-(morpholin-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(furan-2-ylmethylidene)-3-(morpholin-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14916427
M. Wt: 310.4 g/mol
InChI Key: SNDLOETZNIYFGA-FLIBITNWSA-N
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Description

5-(2-Furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a furan aldehyde with a thiazolidinone derivative in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves interactions with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone cores but different substituents.

    Furylmethylene Derivatives: Compounds with similar furan and methylene groups.

    Morpholinylmethyl Derivatives: Compounds with similar morpholine and methyl groups.

Uniqueness

5-(2-Furylmethylene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H14N2O3S2/c16-12-11(8-10-2-1-5-18-10)20-13(19)15(12)9-14-3-6-17-7-4-14/h1-2,5,8H,3-4,6-7,9H2/b11-8-

InChI Key

SNDLOETZNIYFGA-FLIBITNWSA-N

Isomeric SMILES

C1COCCN1CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S

Canonical SMILES

C1COCCN1CN2C(=O)C(=CC3=CC=CO3)SC2=S

Origin of Product

United States

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